molecular formula C15H11ClN2O2 B392713 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 70758-64-4

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No. B392713
CAS RN: 70758-64-4
M. Wt: 286.71g/mol
InChI Key: YEIBAMIHMSMHOB-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, also known as 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indole family, which are compounds found in many natural products and have been studied extensively for their medicinal properties. 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.

Scientific Research Applications

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of compounds. It has also been used in the study of the pharmacological effects of compounds, such as in the study of the effects of drugs on the body. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in the study of the synthesis and metabolism of compounds, as well as in the study of the structure and function of proteins.

Mechanism of Action

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. It is believed that 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one binds to this receptor, activating it and causing the release of serotonin, which has a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one have been studied extensively. It has been shown to have a variety of effects on the body, including an increase in serotonin levels, an increase in dopamine levels, and an increase in norepinephrine levels. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been found to have an anxiolytic effect, an antidepressant effect, and an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has several advantages and limitations when used in

Synthesis Methods

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one can be synthesized using a variety of methods. One such method is the condensation reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide. The reaction produces 5-chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one and sodium acetate as the primary products. Other methods of synthesis include the reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as potassium hydroxide, and the reaction of 4-methoxy-phenyl-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBAMIHMSMHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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